

Application Notes and Protocols for Dimethomorph Extraction from Plant Tissues

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Compound of Interest

Compound Name: *Dimethomorph*

Cat. No.: *B1233494*

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Abstract

Dimethomorph is a systemic fungicide widely used to protect various crops from downy mildews and late blight. Accurate quantification of its residues in plant tissues is crucial for food safety assessment and regulatory compliance. This document provides a detailed protocol for the extraction of **dimethomorph** from plant tissues, primarily focusing on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Alternative extraction techniques and cleanup procedures are also discussed. The provided methodologies are suitable for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

The determination of pesticide residues in agricultural commodities is a critical aspect of food safety and environmental monitoring. **Dimethomorph**, an Oomycete-specific fungicide, is effective against diseases in crops like grapes, potatoes, tomatoes, and leafy greens.^{[1][2][3][4]} Consequently, robust and efficient analytical methods are required to extract and quantify its residues in these complex plant matrices. The QuEChERS method has emerged as a popular technique due to its simplicity, high throughput, and minimal solvent consumption.^{[4][5][6][7][8]} This protocol details the QuEChERS procedure and provides data on its performance across various vegetable and fruit matrices.

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is adapted from the EN 15662 standard and various cited literature for the extraction of **dimethomorph** from plant tissues.[5][6]

a. Sample Preparation:

- Chop the representative plant tissue sample (e.g., vegetables, fruits) into small pieces.
- Homogenize the chopped sample using a high-speed blender to achieve a uniform consistency.
- For samples with high water content, it may be beneficial to perform lyophilization (freeze-drying) to improve extraction efficiency, although this is not always necessary with the QuEChERS method.

b. Extraction:

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile to the tube.[5][6][8]
- Add an appropriate internal standard if required for the analytical method.
- Cap the tube and shake vigorously by hand for 1 minute to ensure thorough mixing.[6][8]
- Add the QuEChERS extraction salts. A common formulation consists of 4 g of anhydrous magnesium sulfate ($MgSO_4$), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.[6][9]
- Immediately cap the tube and shake vigorously for 1 minute using a vortex mixer.[8][9]
- Centrifuge the tube at ≥ 4000 rpm for 5 minutes.[8][9]

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer an aliquot (e.g., 1 mL or 6 mL) of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube, respectively.
- The d-SPE tube should contain a mixture of primary secondary amine (PSA) sorbent to remove organic acids, fatty acids, and sugars, and anhydrous magnesium sulfate to remove excess water. For pigmented samples like spinach, graphitized carbon black (GCB) may be added to remove pigments, and C18 may be included for the removal of nonpolar interferences.
- Cap the d-SPE tube and shake vigorously for 30 seconds to 1 minute.
- Centrifuge the d-SPE tube at ≥ 4000 rpm for 5 minutes.
- The resulting supernatant is the final extract.

d. Final Preparation for Analysis:

- Transfer an aliquot of the cleaned extract into an autosampler vial.
- The extract can be directly injected for LC-MS/MS analysis. For GC-MS analysis, a solvent exchange to a more suitable solvent like acetone or hexane may be necessary.[\[1\]](#)[\[2\]](#)
- If a high concentration of co-extractives is still present, the extract can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the desired solvent.[\[2\]](#)[\[10\]](#)

Alternative Extraction Method: Dichloromethane Extraction

An alternative method involves a single extraction with dichloromethane, which has shown good recovery rates for **dimethomorph** in vegetables like tomatoes, cucumbers, and onions.[\[1\]](#)[\[2\]](#)[\[10\]](#)

- Weigh a 10 g subsample of the homogenized plant tissue.
- Extract with dichloromethane.

- The extract is then processed for GC-MS/MS determination.[1][2] This method can be simpler by avoiding the liquid-liquid partition step often required with more water-miscible solvents like acetone.[1]

Data Presentation

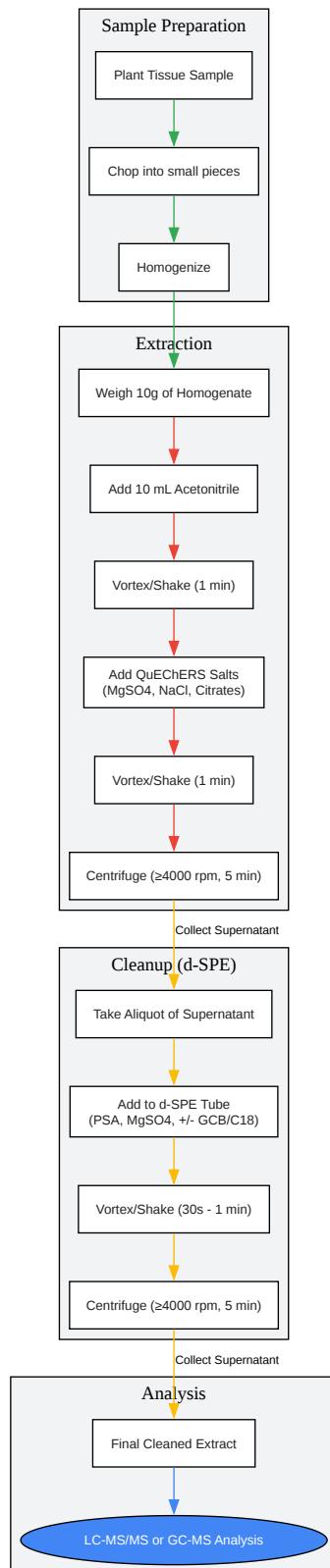
The following table summarizes the performance data for **dimethomorph** extraction from various plant tissues as reported in the scientific literature.

Plant Matrix	Extract ion Method	Analyti cal Techni que	Spikin g Level (μ g/kg)	Averag e Recover y (%)	Relativ e Standar d Deviati on (RSD) (%)				Refere nce
					Standar d	LOD (μ g/kg)	LOQ (μ g/kg)		
Ginger, Tomato, Carrot, Spinach , Cabbag e, Tremell a	Improve d QuECh ERS	GC-MS	10, 20, 100	71 - 116	1.8 - 14.7	0.67 - 2.42	-	-	[5]
Tomato, Cucum ber, Onion	Dichlor ometha ne Extracti on	GC- MS/MS	10, 100	81 - 96	\leq 9	< 10	< 10	< 10	[1][2]
Potato (Leaves and Tubers)	Acetonit rile Extracti on	HPLC	50, 500, 3000 (tubers), 10000 (leaves)	76.61 - 109.11	-	20	50	-	[3][9] [11]
Lychee (Pulp and Whole)	QuECh ERS	HPLC- MS/MS	-	-	-	-	10 (grapes)	-	[4][7]
Lettuce	Methan ol, Water, HCl	LC- MS/MS	10	79	7	-	10	-	[12]

Extracti
on

Mandatory Visualization

Below is a diagram illustrating the experimental workflow for the QuEChERS-based extraction of **dimethomorph** from plant tissues.

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Caption: Workflow for **Dimethomorph** Extraction using the QuEChERS Method.

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